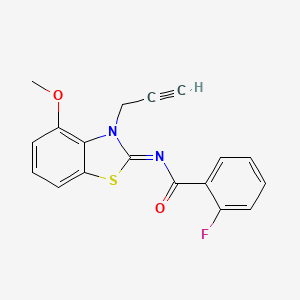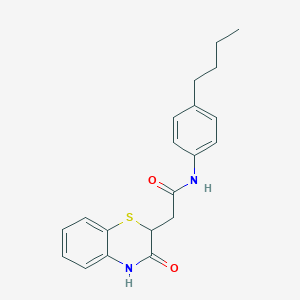![molecular formula C20H18N4O2S B2779055 N-[(furan-2-yl)methyl]-2-({2-methyl-5-phenylthieno[2,3-d]pyrimidin-4-yl}amino)acetamide CAS No. 920689-93-6](/img/structure/B2779055.png)
N-[(furan-2-yl)methyl]-2-({2-methyl-5-phenylthieno[2,3-d]pyrimidin-4-yl}amino)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(furan-2-yl)methyl]-2-({2-methyl-5-phenylthieno[2,3-d]pyrimidin-4-yl}amino)acetamide is a useful research compound. Its molecular formula is C20H18N4O2S and its molecular weight is 378.45. The purity is usually 95%.
BenchChem offers high-quality N-[(furan-2-yl)methyl]-2-({2-methyl-5-phenylthieno[2,3-d]pyrimidin-4-yl}amino)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-[(furan-2-yl)methyl]-2-({2-methyl-5-phenylthieno[2,3-d]pyrimidin-4-yl}amino)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Chemical Properties
The synthesis of compounds within this category often involves reactions of arylmethylidene derivatives of furan-2(3H)-ones, serving as precursors for heterocyclic compounds containing pyrimidine and other structural fragments. These synthetic processes aim to develop new biologically active compounds with potential applications in various fields, including medicinal chemistry and agriculture. Aniskova, Grinev, and Yegorova (2017) described the synthesis of compounds showing plant-growth regulatory activity through the interaction of 5-aryl-3-arylmethylidenefuran-2(3H)-ones with thiourea, underlining the chemical versatility and potential utility of these molecules in developing new agrochemicals (Aniskova, Grinev, & Yegorova, 2017).
Biological Activities
Research into the biological activities of these compounds reveals their potential in various therapeutic areas. For instance, the design and synthesis of thiazolopyrimidine derivatives have been explored for their antinociceptive and anti-inflammatory properties. Such studies contribute to the understanding of the compound's pharmacological profiles and lay the groundwork for future drug development aimed at treating pain and inflammation (Selvam, Karthik, Palanirajan, & Ali, 2012).
Antiprotozoal and Antitumor Applications
Compounds with structures similar to N-[(furan-2-yl)methyl]-2-({2-methyl-5-phenylthieno[2,3-d]pyrimidin-4-yl}amino)acetamide have been evaluated for their antiprotozoal and antitumor activities. Ismail et al. (2004) synthesized dicationic imidazo[1,2-a]pyridines, demonstrating potent in vitro and in vivo activities against protozoan parasites and highlighting the potential for treating diseases caused by these organisms. The study indicates the significance of structural modification in enhancing biological activity and specificity (Ismail et al., 2004).
Structural Studies and Drug Design
The crystallographic analysis of related compounds offers insights into their interaction mechanisms with biological targets, facilitating the design of more potent and selective agents. Studies involving the crystal structure of complexes between DNA and specific inhibitors help understand the molecular basis of drug-DNA interactions, guiding the optimization of drug candidates for improved efficacy and reduced toxicity (Laughton et al., 1995).
Propriétés
IUPAC Name |
N-(furan-2-ylmethyl)-2-[(2-methyl-5-phenylthieno[2,3-d]pyrimidin-4-yl)amino]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4O2S/c1-13-23-19(22-11-17(25)21-10-15-8-5-9-26-15)18-16(12-27-20(18)24-13)14-6-3-2-4-7-14/h2-9,12H,10-11H2,1H3,(H,21,25)(H,22,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUMYLYBIQOANQS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C2C(=CSC2=N1)C3=CC=CC=C3)NCC(=O)NCC4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(furan-2-yl)methyl]-2-({2-methyl-5-phenylthieno[2,3-d]pyrimidin-4-yl}amino)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

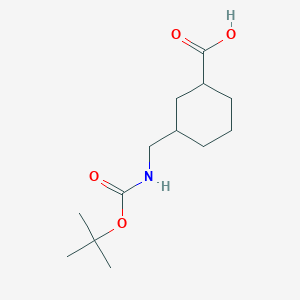

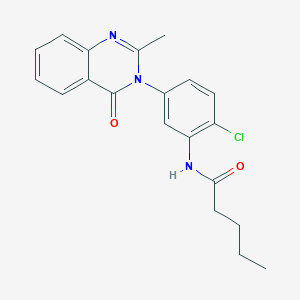

![6-chloro-N-{[6-(4-methylpiperidin-1-yl)pyridin-3-yl]methyl}-2-(methylsulfanyl)pyridine-3-carboxamide](/img/structure/B2778982.png)
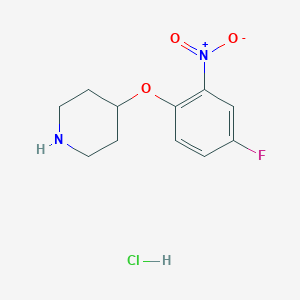
![3-[[3-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]methyl]-5-methyl-1,2,4-oxadiazole](/img/structure/B2778986.png)
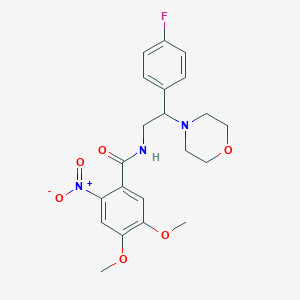
![5-[2-(Diethylamino)ethylamino]-2-nitrobenzamide](/img/structure/B2778988.png)
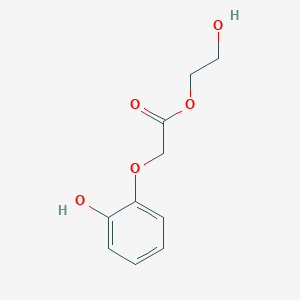
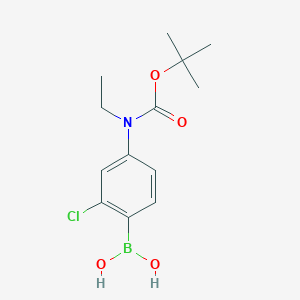
![1-(1-(Benzo[c][1,2,5]thiadiazole-5-carbonyl)azetidin-3-yl)piperidine-4-carboxamide](/img/structure/B2778991.png)
